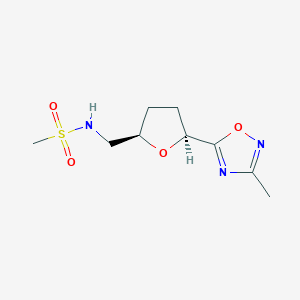

N-(((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methyl)methanesulfonamide

Description

This compound features a tetrahydrofuran (THF) ring with stereochemical configuration (2R,5S), a 3-methyl-1,2,4-oxadiazole substituent at position 5, and a methanesulfonamide group attached via a methylene bridge. The stereochemistry and heterocyclic components are critical to its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-6-11-9(16-12-6)8-4-3-7(15-8)5-10-17(2,13)14/h7-8,10H,3-5H2,1-2H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQMSHSNXPDAOT-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methyl)methanesulfonamide exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole moieties can exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents .

- Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research into similar sulfonamide derivatives has shown promise in targeting specific cancer pathways .

- Neuroprotective Effects : Some derivatives of oxadiazoles have been studied for their neuroprotective effects. This compound could potentially be explored for treating neurodegenerative diseases .

Research Applications

Given its unique structure and properties, this compound can be utilized in various research domains:

Medicinal Chemistry

This compound can serve as a lead structure for designing new drugs targeting infectious diseases and cancer. Its sulfonamide group is known for enhancing bioactivity and solubility in drug formulations.

Synthetic Chemistry

Due to its complex structure, it can be used in synthetic pathways to develop more intricate molecules. The tetrahydrofuran ring provides a versatile scaffold for further chemical modifications.

Pharmacological Studies

Investigating the pharmacokinetics and pharmacodynamics of this compound can yield insights into its therapeutic potential and safety profile.

Comparison with Similar Compounds

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide (CAS 1312140-14-9)

Structural Differences : Lacks the tetrahydrofuran ring present in the target compound.

Key Implications :

- Solubility : The methanesulfonamide group may enhance aqueous solubility, but without the THF’s hydrophobicity, pharmacokinetic profiles (e.g., membrane permeability) could differ significantly.

((2S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl Methanesulfonate

Structural Differences : Replaces methanesulfonamide with a methanesulfonate ester and features a hydroxymethyl group. Stereochemistry (2S,5R) differs from the target compound’s (2R,5S) .

Key Implications :

- Reactivity : The sulfonate ester is more electrophilic than the sulfonamide, increasing susceptibility to hydrolysis.

- Biological Activity : The hydroxymethyl group may participate in hydrogen bonding, altering interactions with biological targets compared to the methyl-oxadiazole moiety.

MMP-13 Inhibitors with 3-Methyl-1,2,4-oxadiazole Moieties (13f, 13g)

Structural Differences : Include hydrazone linkers and furan-carboxamide groups instead of THF and sulfonamide .

Key Implications :

Thiazole- and Carbamate-Containing Compounds

Structural Differences : Feature thiazole rings and carbamate groups, diverging from the oxadiazole and sulfonamide functionalities .

Key Implications :

- Metabolic Stability : Thiazoles are prone to oxidative metabolism, whereas oxadiazoles (especially 1,2,4-substituted) exhibit greater stability.

- Toxicity : Carbamates may hydrolyze to release toxic amines, unlike the sulfonamide group, which is generally more stable.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Differences : Contain triazine rings and sulfonylurea bridges instead of THF and oxadiazole .

Key Implications :

- Solubility : The triazine ring’s polarity contrasts with the THF’s moderate hydrophobicity, affecting soil adsorption vs. blood-brain barrier penetration.

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Chiral Starting Materials and Epoxide Intermediates

The (2R,5S)-THF scaffold is often derived from chiral epoxide precursors. For example, (S)-2-chloromethyloxirane has been used in analogous syntheses to introduce stereochemistry via nucleophilic ring-opening. A typical procedure involves:

Table 1: Reaction Conditions for Epoxide Ring-Opening

| Parameter | Details | Source |

|---|---|---|

| Temperature | 3–4°C | |

| Base | NaOH (50% aqueous) | |

| Solvent | Water/Dichloromethane | |

| Yield | ~80% (crude) |

Formation of the 3-Methyl-1,2,4-Oxadiazole Moiety

Hydrazide-Carbon Disulfide Cyclization

The 1,2,4-oxadiazole ring is synthesized via cyclization of acylhydrazides with carbon disulfide under basic conditions, as demonstrated in analogous oxadiazole syntheses:

Table 2: Optimization of Oxadiazole Synthesis

Methylation and Functionalization

Coupling of THF and Oxadiazole Units

Mitsunobu Reaction for Stereochemical Control

The (2R,5S) configuration is established using a Mitsunobu reaction between a diol precursor and the oxadiazole-containing nucleophile. Key steps include:

-

Diol protection : Selective protection of hydroxyl groups as silyl ethers.

-

Mitsunobu coupling : Reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at C2.

Sulfonamide Functionalization

Direct Sulfonylation of Aminomethyl-THF

The methanesulfonamide group is introduced via reaction of the THF-bound amine with methanesulfonyl chloride:

Table 3: Sulfonylation Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0°C → room temperature | |

| Yield | 85–90% |

Stereochemical Purity and Resolution

Chiral Chromatography

Final purification via chiral HPLC (e.g., Chiralpak IC column) ensures enantiomeric excess >99%. Mobile phases typically consist of hexane/isopropanol mixtures.

Crystallization-Induced Asymmetric Transformation

Recrystallization from ethanol/water mixtures enhances diastereomeric purity by exploiting differential solubility of enantiomers.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methyl)methanesulfonamide, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Tetrahydrofuran ring formation : Stereoselective cyclization of diols or epoxides under acidic or basic conditions to establish the (2R,5S) configuration .

- Oxadiazole introduction : Reaction of nitrile intermediates with hydroxylamine or its derivatives, followed by cyclization .

- Methanesulfonamide coupling : Use of sulfonyl chlorides or activated sulfonate esters with amine-functionalized intermediates under mild alkaline conditions (e.g., KCO, DCM) .

- Stereochemical control : Chiral HPLC or enzymatic resolution to confirm enantiomeric purity .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm the tetrahydrofuran backbone, oxadiazole ring, and sulfonamide group. Key signals include δ ~3.5–4.5 ppm (tetrahydrofuran protons) and δ ~3.0 ppm (sulfonamide CH) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., predicted exact mass: 432.02726 g/mol for related sulfonamides) .

- Computational modeling : Density Functional Theory (DFT) to predict pKa (~4.37) and optimize molecular geometry .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodology :

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the oxadiazole ring.

- Avoid exposure to moisture or strong acids/bases, which may degrade the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) for this compound?

- Methodology :

- Experimental validation : Re-measure properties under standardized conditions (e.g., pH 7.4 buffer for solubility assays) .

- Data reconciliation : Compare computational predictions (e.g., COSMO-RS for solubility) with experimental results to identify outliers .

- Batch analysis : Use multiple synthesis batches to assess reproducibility of properties like density (predicted: 1.56 g/cm) .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Kinetic studies : Monitor reactions with nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) via HPLC or UV-Vis spectroscopy.

- Protecting groups : Temporarily block the sulfonamide or oxadiazole moieties during functionalization steps .

- Mechanistic probes : Isotopic labeling (e.g., O in tetrahydrofuran) to trace reaction pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

- Methodology :

- Analog synthesis : Modify the oxadiazole substituent (e.g., replace methyl with ethyl) or vary the sulfonamide group .

- Biological testing : Screen analogs against target enzymes (e.g., sulfonamide-sensitive carbonic anhydrases) using fluorometric assays .

- Molecular docking : Align with X-ray crystallography data of protein targets to predict binding modes .

Q. What experimental designs are optimal for assessing the compound’s potential as a chiral catalyst or ligand?

- Methodology :

- Asymmetric catalysis : Test in model reactions (e.g., aldol or epoxidation) with enantiomeric excess (ee) measured via chiral GC .

- Coordination studies : Use UV-Vis titration or X-ray crystallography to evaluate metal-binding affinity (e.g., with Pd or Cu) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.